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Compound of Interest

Compound Name: 3-Oxopyrazolidin-1-ium chloride

Cat. No.: B15146460 Get Quote

Executive Technical Summary
3-Oxopyrazolidin-1-ium salts are the protonated derivatives of 3-pyrazolidinones, a class of

heterocyclic compounds critical in photographic chemistry (as developing agents) and

medicinal chemistry (as COX/LOX inhibitors). While the neutral free base (e.g., Phenidone) is

widely used, the chloride salt offers distinct advantages in aqueous solubility and oxidative

stability.

From a crystallographic perspective, the transition from the neutral molecule to the 3-

oxopyrazolidin-1-ium cation fundamentally alters the crystal packing. The neutral molecule

relies on intermolecular N–H···O hydrogen bonds forming chains or dimers. In contrast, the

chloride salt introduces strong, charge-assisted N–H···Cl⁻ ionic hydrogen bonds, creating a

more rigid, high-melting lattice that resists oxidation.

Crystallographic Characterization
The Parent Structure: 1-Phenyl-3-pyrazolidinone
(Neutral)
To understand the salt, we must first establish the baseline structure of the neutral parent,

which dictates the steric environment available for protonation.

Crystal System: Monoclinic
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Space Group:

Unit Cell Dimensions:

Å

Å[1]

Å

Structural Motif: The pyrazolidinone ring adopts a flattened envelope conformation. The

molecules pack in layers stabilized by N–H···O=C hydrogen bonds, forming infinite chains

along the b-axis.

The Salt Structure: 3-Oxopyrazolidin-1-ium Chloride
(Cationic)
Upon treatment with hydrochloric acid, protonation occurs at the N1 position (the nitrogen

bearing the phenyl/alkyl substituent), which is the most basic site due to the inductive effect of

the adjacent methylene group and lack of direct conjugation with the carbonyl compared to N2.

Structural Analogs & Packing Logic: While the simple unsubstituted chloride salt structure is

rarely indexed in open databases, the crystallographic behavior is well-modeled by the

structurally homologous (1Z)-1-(4-chlorobenzylidene)-3-oxopyrazolidin-1-ium-2-ide and related

pyrazolium chlorides.

Protonation Site: N1 (sp³ hybridized in the ring, becoming quaternary).

H-Bonding Network: The chloride anion acts as a multi-point acceptor. It typically bridges the

N1-H and N2-H donors of adjacent cations, forming a "ladder" or "ribbon" motif that is

orthogonal to the pi-stacking of the phenyl rings.

Lattice Energy: The introduction of the Cl⁻ anion significantly increases lattice energy

compared to the neutral form, correlating with the observed increase in melting point and

stability.

Structural Diagram: Protonation & Packing
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Crystallographic Interactions
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Figure 1: Transformation pathway from neutral pyrazolidinone to the structured ionic lattice of

the chloride salt.

Comparative Performance Analysis
The following table contrasts the critical physicochemical properties of the 3-oxopyrazolidin-1-
ium chloride salt against the neutral free base and alternative sulfate salts.

Table 1: Physicochemical Comparison of Pyrazolidinone Forms
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Feature
Neutral Free Base
(Phenidone)

Chloride Salt (HCl) Sulfate/Other Salts

Crystallinity
Monoclinic (

); Needles/Leaflets

High crystallinity;

Prismatic/Plate-like

Often hygroscopic or

amorphous

Melting Point 121°C
135–137°C (Higher

thermal stability)
Variable

Aqueous Solubility
Low (~10 g/L at

100°C)
High (Ionic solvation) Moderate to High

Oxidation Resistance
Low (Rapidly oxidizes

in air/solution)

High (Protonation

deactivates ring e-

density)

Moderate

Handling
Prone to dusting; skin

irritant

Dense crystals; easier

flow; reduced dusting
Variable

Primary Use
Organic solvent

formulations

Aqueous formulations;

Shelf-stable storage

Specialized

applications

Expert Insight: Why the Chloride Salt?
The chloride salt is preferred in drug development and high-precision imaging because the

protonation of N1 reduces the electron density of the pyrazolidinone ring. This "deactivation"

prevents premature oxidation (fogging in photography, degradation in pharma storage) while

maintaining biological or chemical activity once dissolved and buffered to a physiological or

working pH.

Experimental Protocols
Synthesis of 3-Oxopyrazolidin-1-ium Chloride
This protocol ensures the formation of high-quality single crystals suitable for diffraction or

pharmaceutical use.

Reagents:

1-Phenyl-3-pyrazolidinone (Phenidone), >99% purity.
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Hydrochloric acid (concentrated, 37%) or HCl in dioxane (4M).

Ethanol (absolute) and Diethyl Ether.

Workflow:

Dissolution: Dissolve 10.0 g (61.7 mmol) of 1-phenyl-3-pyrazolidinone in 50 mL of warm

ethanol (40°C). Ensure complete dissolution to avoid seed crystals of the free base.

Acidification:

Method A (Aqueous): Add conc. HCl dropwise until pH < 2. A white precipitate will begin to

form immediately.

Method B (Anhydrous - Preferred for Crystallography): Add 20 mL of 4M HCl in dioxane.

Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. For X-ray

quality crystals, perform a vapor diffusion using diethyl ether into the ethanolic solution.

Isolation: Filter the white crystalline solid. Wash with cold diethyl ether (3 x 20 mL) to remove

residual acid and impurities.

Drying: Dry under vacuum at 40°C for 6 hours.

Yield: Typically 85–90%. Characterization: Melting point should sharpen to 135–137°C.

Crystallographic Validation Workflow
To confirm the salt formation without full single-crystal diffraction, use this powder diffraction

(PXRD) check:

Sample Prep: Lightly grind the salt; do not over-grind as these salts can exhibit pressure-

induced amorphization.

Scan Parameters: 2

range 5°–40°, Cu K

radiation.
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Diagnostic Peaks: Look for the disappearance of the characteristic Free Base peaks

(associated with the

phase) and the emergence of new high-angle reflections typical of the denser ionic packing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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